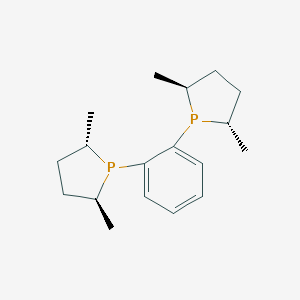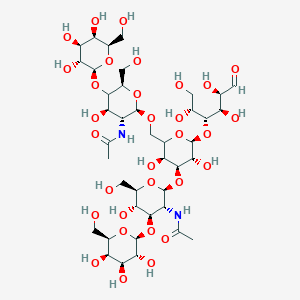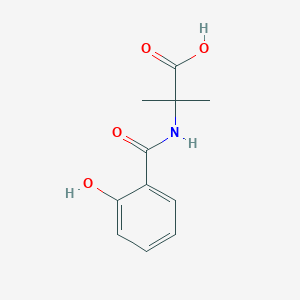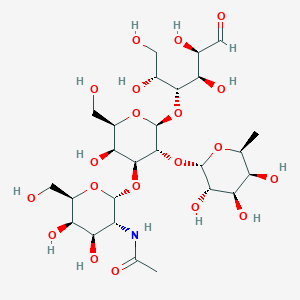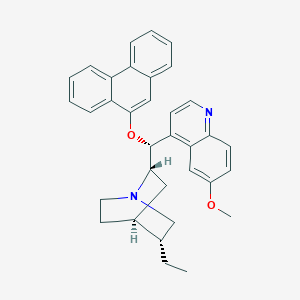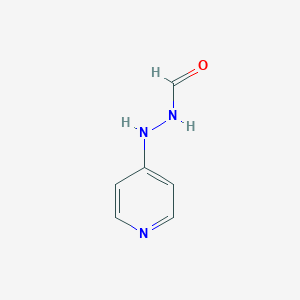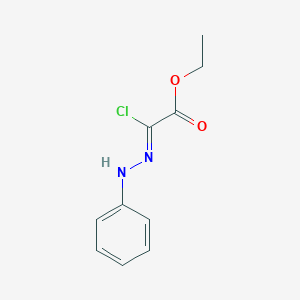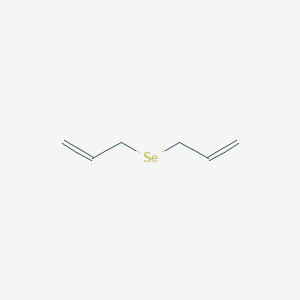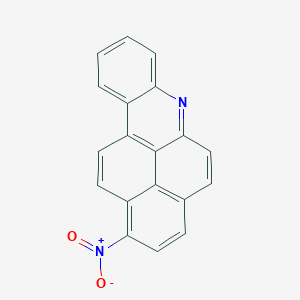
1-Nitro-6-azabenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-6-azabenzo(a)pyrene, also known as 1-N-6-ABA, is a synthetic compound that belongs to the class of nitroaromatic compounds. It is a potent mutagen and carcinogen that has been extensively studied in the field of toxicology and environmental science. 1-N-6-ABA is primarily used as a research tool to investigate the mechanisms of mutagenesis and carcinogenesis.
Mecanismo De Acción
1-Nitro-6-azabenzo(a)pyrene is a potent mutagen and carcinogen that acts by forming DNA adducts. The compound reacts with DNA to form covalent bonds, leading to mutations and chromosomal aberrations. The formation of DNA adducts by 1-Nitro-6-azabenzo(a)pyrene is believed to be the primary mechanism by which it induces carcinogenesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Nitro-6-azabenzo(a)pyrene are primarily related to its mutagenic and carcinogenic properties. The compound has been shown to induce DNA damage and mutations in various cell types. It is also known to cause oxidative stress and inflammation, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Nitro-6-azabenzo(a)pyrene in lab experiments is its potent mutagenic and carcinogenic properties. This makes it an ideal tool for studying the mechanisms of mutagenesis and carcinogenesis. However, the compound is highly toxic and must be handled with care. It is also relatively expensive and may not be readily available in some research settings.
Direcciones Futuras
There are several future directions for research involving 1-Nitro-6-azabenzo(a)pyrene. One area of interest is the development of new methods for detecting DNA adducts formed by the compound. Another area of research is the investigation of the effects of 1-Nitro-6-azabenzo(a)pyrene on different cell types and tissues. Additionally, there is a need for further studies to determine the long-term effects of exposure to the compound on human health. Finally, the development of new compounds that can inhibit the mutagenic and carcinogenic effects of 1-Nitro-6-azabenzo(a)pyrene may have important implications for cancer prevention and treatment.
Conclusion
In conclusion, 1-Nitro-6-azabenzo(a)pyrene is a synthetic compound that is widely used as a research tool in the field of toxicology and environmental science. The compound is a potent mutagen and carcinogen that acts by forming DNA adducts. While 1-Nitro-6-azabenzo(a)pyrene has several advantages for lab experiments, it is also highly toxic and must be handled with care. There are several future directions for research involving 1-Nitro-6-azabenzo(a)pyrene, including the development of new methods for detecting DNA adducts and the investigation of the long-term effects of exposure to the compound on human health.
Métodos De Síntesis
The synthesis of 1-Nitro-6-azabenzo(a)pyrene involves the reaction of 1-aminopyrene with nitric acid in the presence of sulfuric acid. The compound can also be synthesized by the reaction of 1-nitropyrene with 6-aminobenz[a]pyrene in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-Nitro-6-azabenzo(a)pyrene is widely used as a research tool in the field of toxicology and environmental science. It is used to investigate the mechanisms of mutagenesis and carcinogenesis. The compound is also used to study the effects of environmental pollutants on human health.
Propiedades
Número CAS |
138835-35-5 |
|---|---|
Nombre del producto |
1-Nitro-6-azabenzo(a)pyrene |
Fórmula molecular |
C19H10N2O2 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
15-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-9-16-19-13(7-8-14(17)18(11)19)12-3-1-2-4-15(12)20-16/h1-10H |
Clave InChI |
KMFFXLGXJLRRPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |
Otros números CAS |
138835-35-5 |
Sinónimos |
1-nitro-6-azabenzo(a)pyrene 1-nitro-azaBaP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





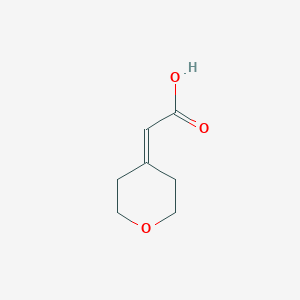
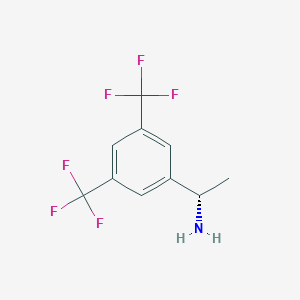
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)
